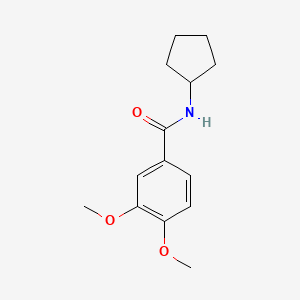

N-cyclopentyl-3,4-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-12-8-7-10(9-13(12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUQBROHXJRWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349965 | |

| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346692-84-0 | |

| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of N Cyclopentyl 3,4 Dimethoxybenzamide and Its Analogues

Retrosynthetic Analysis and Design Considerations for N-cyclopentyl-3,4-dimethoxybenzamide

Retrosynthetic analysis of this compound identifies the central amide bond as the primary site for disconnection. This strategic bond cleavage simplifies the target molecule into two readily available or synthetically accessible precursors: 3,4-dimethoxybenzoic acid and cyclopentylamine (B150401). This approach is the most common and logical strategy due to the commercial availability and relative stability of these starting materials.

The design considerations for the synthesis of this compound primarily revolve around the selection of an appropriate amide bond formation method. The choice of coupling reagent and reaction conditions is critical to ensure high yield and purity, while minimizing side reactions. Factors such as the reactivity of the carboxylic acid and the amine, potential steric hindrance, and the desired scale of the reaction all influence the synthetic design. For instance, the presence of the electron-donating methoxy (B1213986) groups on the aromatic ring can slightly modulate the reactivity of the carboxylic acid.

Direct Synthetic Methodologies for this compound Production

The direct synthesis of this compound is most efficiently achieved through the coupling of 3,4-dimethoxybenzoic acid and cyclopentylamine. This transformation can be accomplished via several reliable methods.

Coupling Reactions for Amide Bond Formation

The formation of the amide bond between 3,4-dimethoxybenzoic acid and cyclopentylamine is a cornerstone of the synthesis of the title compound. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages.

One of the most common methods involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another powerful set of reagents are the phosphonium-based coupling agents, like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). These reagents are known for their high coupling efficiency and mild reaction conditions.

The general reaction scheme involves the activation of 3,4-dimethoxybenzoic acid with the coupling reagent, followed by the addition of cyclopentylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

| Coupling Reagent | Additive | Typical Solvent |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N/A | Dimethylformamide (DMF) |

Functional Group Interconversions on Precursors

An alternative to direct coupling involves the conversion of the carboxylic acid into a more reactive species prior to reaction with the amine. A classic example is the conversion of 3,4-dimethoxybenzoic acid to its corresponding acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4-dimethoxybenzoyl chloride is highly reactive and readily undergoes nucleophilic substitution with cyclopentylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

This two-step approach, while involving an extra synthetic operation, can be advantageous in certain situations, particularly for large-scale syntheses where the cost of coupling reagents might be a consideration.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These modifications can be broadly categorized into changes to the benzamide (B126) portion or variations of the cyclopentyl group.

Modifications to the Benzamide Moiety

The 3,4-dimethoxybenzoyl scaffold can be altered in numerous ways. The position and nature of the substituents on the aromatic ring can be varied. For instance, analogues with different alkoxy groups, such as ethoxy or isopropoxy, can be synthesized starting from the corresponding substituted benzoic acids. The methoxy groups can also be replaced with other functionalities like halogens, nitro groups, or alkyl chains. Furthermore, the substitution pattern can be changed, for example, to a 2,3-dimethoxy or a 3,5-dimethoxy arrangement. The synthesis of these analogues follows the same fundamental amide bond formation strategies outlined above, utilizing the appropriately substituted benzoic acid precursor.

Derivatization Strategies for Enhancing Biological Research Probes

The modification of a core molecule like this compound is essential for creating chemical probes that can be used to study biological systems. These probes are designed to interact with specific cellular components, allowing researchers to investigate biological processes, identify protein targets, and visualize molecular interactions. Key derivatization strategies include the incorporation of photoreactive groups, affinity tags, and fluorescent labels.

Photoaffinity Labeling: This powerful technique is used to identify the specific binding partners of a small molecule within a complex biological sample, such as a cell lysate. scispace.com A photoaffinity probe is a molecule that has been modified to include a photoreactive group, which upon exposure to UV light, forms a covalent bond with its binding target. nih.gov This allows for the irreversible capture of the target protein, which can then be isolated and identified. scispace.comnih.gov

A common approach involves incorporating a photoreactive group like a benzophenone (B1666685) or an aryl azide (B81097) into the structure of the ligand. scispace.comnih.gov For a benzamide scaffold, this could involve placing the photoreactive moiety on either the benzoyl or the N-alkyl portion of the molecule. The choice of placement is critical as it can influence the binding affinity and selectivity of the probe. nih.gov Additionally, a reporter tag, such as an alkyne or azide, is often included to allow for the subsequent attachment of a biotin (B1667282) or fluorescent tag via click chemistry for visualization and purification. nih.gov

For instance, novel photoreactive benzamide probes have been designed and synthesized for histone deacetylase 2 (HDAC2), demonstrating potent and selective inhibition. These probes were shown to efficiently crosslink with the target enzyme upon UV irradiation, enabling further study of the binding site. nih.gov Such a strategy could be conceptually applied to this compound to elucidate its molecular targets.

Biotinylation for Target Identification: Biotin is a vitamin that forms an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. nih.gov This high-affinity interaction is widely exploited in molecular biology for the isolation and purification of target molecules. nih.gov By attaching a biotin tag to a small molecule ligand, researchers can use this "bait" to "fish out" its binding partners from a complex mixture. nih.gov

The process typically involves incubating the biotinylated small molecule with a cell lysate. The ligand-protein complexes are then captured on a solid support coated with streptavidin, such as agarose (B213101) beads. acs.org After washing away non-specifically bound proteins, the target proteins can be eluted and identified using techniques like mass spectrometry. nih.govacs.org The biotin tag can be attached to the parent molecule via a linker arm to minimize steric hindrance and preserve the binding affinity of the ligand for its target. scispace.com

Fluorescent Labeling for Biological Imaging: Attaching a fluorescent dye to a small molecule allows for the visualization of its distribution and localization within cells and tissues. nih.gov This technique is invaluable for studying where and how a compound interacts with cellular structures. nih.gov A variety of fluorescent dyes, or fluorophores, are available with a wide range of excitation and emission wavelengths. caymanchem.com

The choice of fluorophore and the point of attachment on the ligand are crucial for successful probe design. caymanchem.com The labeling should not significantly alter the biological activity of the parent molecule. Common fluorophores include fluorescein (B123965) and rhodamine derivatives, which can be chemically modified to react with specific functional groups on the target molecule. caymanchem.com For example, a fluorophore could be conjugated to this compound by modifying either the dimethoxy-phenyl ring or the cyclopentyl group to introduce a suitable reactive handle. The development of "latent" fluorophores, which only become fluorescent after a specific chemical reaction, offers a sophisticated approach for imaging in complex biological environments with high signal-to-noise ratios. nih.gov

Radiolabeling for In Vivo Studies and Quantitative Assays: Radiolabeling involves incorporating a radioactive isotope, such as iodine-125 (B85253) or astatine-211, into the structure of a molecule. researchgate.netacs.org This allows for highly sensitive detection and quantification in biological samples and enables in vivo imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The introduction of the radionuclide is often a late-stage step in the synthesis. acs.org For aromatic compounds like benzamides, electrophilic aromatic substitution is a common method for introducing radioiodine. acs.org

Table 1: Derivatization Strategies for Biological Research Probes

| Strategy | Purpose | Key Features | Example Application |

|---|---|---|---|

| Photoaffinity Labeling | Covalently link to and identify binding partners. | Incorporates a photoreactive group (e.g., benzophenone, aryl azide) and often a reporter tag (e.g., alkyne). scispace.comnih.govnih.gov | Identification of histone deacetylase 2 (HDAC2) as a target for benzamide-based inhibitors. nih.gov |

| Biotinylation | Isolate and purify binding partners. | Attaches a biotin tag, which has a high affinity for streptavidin. nih.govacs.org | Pull-down assays to identify protein targets from cell lysates. nih.gov |

| Fluorescent Labeling | Visualize the location and distribution of the molecule. | Conjugates a fluorescent dye (e.g., fluorescein, rhodamine) to the molecule. nih.govcaymanchem.com | Imaging the endocytosis of a target molecule by live cells. nih.gov |

| Radiolabeling | Sensitive detection and in vivo imaging. | Incorporates a radioactive isotope (e.g., ¹²⁵I, ²¹¹At). researchgate.netacs.org | Preclinical and clinical imaging of drug distribution. researchgate.net |

Novel Synthetic Routes and Green Chemistry Approaches in this compound Synthesis Research

The synthesis of amides is a cornerstone of medicinal chemistry and pharmaceutical production. researchgate.net Traditionally, this has often involved the use of stoichiometric activating reagents that generate significant amounts of waste. researchgate.net In recent years, there has been a strong push towards developing more sustainable and environmentally friendly methods for amide bond formation, in line with the principles of green chemistry. nih.govresearchgate.net

Green Chemistry Principles in Amide Synthesis: The core tenets of green chemistry focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. nih.gov In the context of synthesizing this compound, this translates to exploring catalytic methods that avoid the use of stoichiometric coupling reagents, employing greener solvents, and designing more atom-economical reaction pathways. nih.govresearchgate.net

Catalytic Amide Bond Formation: A significant advancement in green amide synthesis is the development of catalytic methods for the direct formation of an amide bond from a carboxylic acid and an amine. researchgate.net Boronic acid catalysts have shown promise in this area, enabling the amidation of a wide range of substrates under relatively mild conditions. researchgate.net Another approach is the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. nih.gov

Biocatalysis for Amide Synthesis: Enzymes offer a highly efficient and environmentally benign alternative for amide bond formation. nih.gov Lipases, in particular, have been shown to be effective biocatalysts for this transformation. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of a diverse range of amides from free carboxylic acids and amines. nih.gov These enzymatic reactions often proceed under mild conditions and in greener solvents, such as cyclopentyl methyl ether, and can achieve high yields without the need for extensive purification. nih.gov

Synthesis in Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. A key goal of green chemistry is to replace these with safer alternatives. Water is an ideal green solvent, and methods for performing organic reactions in water are highly sought after. nih.gov For example, a green and mild synthetic route to N-alkylbenzamides has been developed that proceeds in water using a surfactant. researchgate.net This method involves the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines, which are formed in a one-pot reaction from N-alkylamines and benzaldehydes. researchgate.net

Another green approach is the Fe-mediated reaction of nitroarenes with acyl chlorides in water to produce N-aryl amides. This method uses inexpensive and safe iron dust as the reductant and avoids the need for organic solvents. nih.gov

Table 2: Green Chemistry Approaches in Amide Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Catalytic Direct Amidation | Use of catalysts (e.g., boronic acids) to directly form the amide bond from a carboxylic acid and an amine. researchgate.net | High atom economy, avoids stoichiometric waste from coupling reagents. researchgate.net |

| Biocatalysis | Employment of enzymes (e.g., lipases) to catalyze amide bond formation. nih.gov | Mild reaction conditions, high selectivity, biodegradable catalyst, use of greener solvents. nih.gov |

| Synthesis in Greener Solvents | Performing the reaction in environmentally benign solvents like water or cyclopentyl methyl ether. nih.govresearchgate.net | Reduced environmental impact, improved safety. nih.govresearchgate.net |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net | Increased efficiency, reduced solvent use and waste generation. researchgate.net |

Preclinical Biological Evaluation of N Cyclopentyl 3,4 Dimethoxybenzamide and Its Derivatives

In Vitro Assays for Target Engagement and Pathway Modulation

In vitro assays are fundamental in preclinical research to elucidate the mechanisms of action of a compound. For N-cyclopentyl-3,4-dimethoxybenzamide and its derivatives, these assays have explored their interactions with various enzymes and receptors, as well as their effects on cellular functions.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. A study investigating the inhibitory effects of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives, which share the dimethoxybenzene and cyclopentyl moieties with the subject compound, revealed significant inhibitory potency against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating a strong interaction with these enzymes.

Table 1: Carbonic Anhydrase Inhibition by 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives

| Isoenzyme | Inhibition Constant (Ki) Range (nM) |

|---|---|

| hCA I | 313.16 - 1537.00 |

| hCA II | 228.31 - 1927.31 |

Data derived from a study on structurally related dimethoxybenzene cyclopentyl derivatives.

It is important to note that these findings are for related compounds and not for this compound itself. Further research is required to determine the specific enzyme inhibitory profile of the title compound.

The interaction of this compound with key neurological receptors is an area of interest for its potential effects on the central nervous system. However, direct receptor binding studies for this specific compound on targets such as the Glycine (B1666218) Transporter 2 (GlyT2), nicotinic acetylcholine (B1216132) receptors (nAChRs), and muscarinic acetylcholine receptors (mAChRs) are not extensively documented in the available literature.

Research on other benzamide (B126) derivatives has shown affinity for various receptors. For instance, certain N-substituted benzamides have been investigated for their binding to dopamine (B1211576) receptors. However, without specific data for this compound, its receptor binding profile remains to be elucidated.

The effects of this compound on cellular processes such as proliferation, apoptosis, and gene expression are critical for understanding its potential as a therapeutic agent, particularly in areas like oncology.

While direct evidence of the effects of this compound is lacking, a study on a more complex molecule containing a cyclopentyl group, N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, demonstrated potent activity in cellular assays. This compound was found to effectively induce apoptosis in cancer cell lines and cause cell cycle arrest, thereby preventing the proliferation of cancer cells. It is crucial to emphasize that this is a different, more complex molecule, and these findings cannot be directly extrapolated to this compound.

Further cellular assays are necessary to determine the specific functional responses elicited by this compound.

There is currently no specific information available from the reviewed scientific literature regarding the antioxidant capacity of this compound in either cellular or biochemical systems. The evaluation of a compound's ability to neutralize free radicals is an important aspect of its preclinical assessment, as antioxidant properties can be beneficial in a variety of pathological conditions. Future studies are needed to explore this potential aspect of this compound's biological profile.

Evaluation in Non-Human Biological Models

The assessment of a compound's efficacy in non-human biological models, such as bacterial cultures, provides valuable insights into its potential therapeutic applications.

The benzamide scaffold is present in some compounds with known antimicrobial properties. The potential efficacy of this compound and its derivatives against bacterial strains, including the resilient Mycobacterium tuberculosis, is therefore of significant interest.

While direct studies on the antimicrobial activity of this compound are limited, research on other benzamide derivatives has shown promise. For example, certain N-alkyl nitrobenzamides have been identified as potent antitubercular agents. These compounds are believed to act by inhibiting essential enzymes within the mycobacterium.

A broader look at amide derivatives reveals a wide range of pharmacological effects, including antibacterial and antifungal activities. Similarly, compounds containing a cyclopropane (B1198618) ring, which is structurally related to the cyclopentyl group, have also demonstrated antimicrobial properties. However, without specific data, the antimicrobial efficacy of this compound remains an area for future investigation.

Antiparasitic Activity (e.g., Trypanosoma brucei)

Derivatives of benzamide compounds have been investigated for their potential as antiparasitic agents. Specifically, a series of N-n-alkyl-3,4-dihydroxybenzamides, which are structurally related to this compound, were synthesized and evaluated as inhibitors of the trypanosome alternative oxidase (TAO) in Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.gov This class of compounds was selected for its anticipated favorable properties, including good solubility and stability, which are crucial for therapeutic potential. nih.gov

These N-n-alkyl-3,4-dihydroxybenzamides were found to be more soluble and stable compared to previously studied esters and hydroxamic acids. nih.gov Some derivatives also exhibited greater activity against the target enzyme. nih.gov One particular derivative, N-n-butyl-3,4-dihydroxybenzamide, was advanced to in vivo studies against T. brucei brucei in mice. nih.gov When co-administered with glycerol, this compound proved to be curative in a significant majority of the infected mice, demonstrating a potent effect against established infections. nih.gov This highlights the potential of the benzamide scaffold as a basis for developing new treatments for African trypanosomes by targeting their unique respiratory system. nih.gov Furthermore, compounds featuring a 3,4,5-trimethoxyphenyl scaffold, which is also structurally similar, have shown potential as agents against trypanosomiasis, among other parasitic diseases. mdpi.com

Neurobiological Effects in Defined Preclinical Systems (e.g., Glycinergic Modulation in Animal Models of Pain)

The neurobiological effects of derivatives related to this compound have been explored, particularly in the context of pain modulation. Research has focused on the glycinergic system, where glycine acts as an inhibitory neurotransmitter in the spinal cord to regulate pain signals. nih.gov Glycine transporters, such as GlyT1 and GlyT2, regulate the concentration of glycine in the synaptic cleft and are targets for analgesic drug development. nih.gov

A derivative, 4-(benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide (ORG25543), which shares the cyclopentyl and dimethoxybenzamide moieties, has been identified as a selective and irreversible inhibitor of GlyT2. nih.gov In preclinical animal models of pain, including partial sciatic nerve ligation (PSNL), bone cancer, and formalin-induced pain, intravenous administration of ORG25543 resulted in dose-dependent reductions in allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.gov These findings establish that modulating glycinergic neurotransmission through GlyT2 inhibition with this benzamide derivative can produce significant antinociceptive effects in various experimental pain states. nih.gov

Table 1: Preclinical Pain Model Data for the Derivative ORG25543

| Model | Species | Effect | Reference |

|---|---|---|---|

| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Dose-dependent reduction in allodynia and hyperalgesia | nih.gov |

| Bone Cancer | Mouse | Dose-dependent reduction in allodynia and hyperalgesia | nih.gov |

Anticancer Activity in In Vitro Cellular Models and Xenograft Models (Non-Human)

The anticancer potential of compounds structurally related to this compound has been evaluated in various in vitro settings. Derivatives incorporating a 3,4,5-trimethoxyphenyl moiety, which is closely related to the 3,4-dimethoxyphenyl group, have shown promise as anticancer agents. mdpi.com

A study involving a series of newly synthesized 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated notable anticancer activity. mdpi.com These compounds were tested for their ability to inhibit cell viability using the A549 human lung adenocarcinoma cell line in an in vitro model. mdpi.com The results indicated that the incorporation of specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure significantly enhanced the anticancer effects against these lung cancer cells. mdpi.com The viability of A549 cells was reduced to 28.0% and 29.6% by these derivatives, respectively, an effect that was significantly greater than that of the reference drug cytarabine. mdpi.com

While specific xenograft model data for this compound was not found, studies on other complex metal-based derivatives have shown tumor growth reduction in mice bearing PC3 prostate tumor xenografts. mdpi.com For example, the gold (III) complex C6 reduced tumor growth by over 70% in this non-human model. mdpi.com This demonstrates that while in vitro activity is a critical first step, progression to in vivo models is necessary to confirm therapeutic potential.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Characterization

Metabolic Stability Assessments (e.g., Hepatic Microsomes, Hepatocytes)

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. researchgate.net This is typically evaluated in vitro using subcellular fractions like hepatic (liver) microsomes or more physiologically relevant systems like intact hepatocytes. core.ac.ukspringernature.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) found in microsomes. springernature.com The results are often expressed as the half-life (t½) of the compound or as intrinsic clearance (CLint), which describes the maximum metabolic activity of the liver towards the compound. researchgate.net

For benzamide-related structures, metabolic stability can vary significantly depending on the specific derivative and the species being tested. For instance, studies on N-phenylbenzamide derivatives revealed a noticeable metabolic liability after a one-hour exposure in mouse liver microsomes. nih.gov In a study of a different but related pyrimidine-carboxamide derivative, NHPPC, significant metabolism was observed in microsomes from dogs, with less than 1% of the compound remaining after 60 minutes. nih.gov In contrast, the metabolism was slower in rat and human liver microsomes, with about 42% of the compound remaining over the same period. nih.gov

Table 2: Example of Metabolic Stability Data for the Related Compound NHPPC in Liver Microsomes

| Species | Percent Remaining (60 min) | In Vitro Intrinsic Clearance (mL/min/mg protein) | Reference |

|---|---|---|---|

| Rat | 42.8% | 0.0233 | nih.gov |

| Dog | 0.8% | 0.1204 | nih.gov |

These assessments are crucial as rapid metabolism can lead to low bioavailability, while excessively slow metabolism could result in toxicity. researchgate.netcore.ac.uk

Plasma Protein Binding Studies

Plasma protein binding (PPB) determines the extent to which a compound binds to proteins in the blood, such as albumin and alpha-1-acid glycoprotein. nih.govnih.gov Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute to tissues and be cleared from the body. nih.gov Therefore, determining the free fraction is essential for interpreting pharmacokinetic and pharmacodynamic relationships. Common methods for this assessment include equilibrium dialysis. nih.gov

Benzamide derivatives have been shown to exhibit a range of binding characteristics, though many are highly bound. For example, specific N-phenylbenzamide derivatives were found to have very high plasma protein binding. nih.gov A more detailed quantitative analysis of the related compound NHPPC showed it was highly bound across all species tested. nih.gov

Table 3: Plasma Protein Binding Data for the Related Compound NHPPC

| Species | Mean Plasma Protein Binding Rate | Reference |

|---|---|---|

| Rat | 96.2% | nih.gov |

| Dog | 99.6% | nih.gov |

Accurate measurement of PPB is especially important for highly bound compounds, as small changes in binding can significantly alter the free concentration and, consequently, the drug's efficacy and safety profile. nih.gov

Membrane Permeability Assays

Membrane permeability is a key determinant of a drug's absorption and distribution to its target site, particularly for compounds with intracellular targets. nih.gov The ability of a molecule to passively diffuse across lipid bilayers is often evaluated in vitro using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This assay provides a high-throughput method to predict passive transport across biological membranes. nih.govnih.gov

For the N-phenylbenzamide class of compounds, which are structurally related to this compound, permeability has been directly assessed. nih.gov Research findings indicated that representative compounds from this series demonstrated very good permeability in both a standard PAMPA and a blood-brain barrier (BBB) specific PAMPA. nih.gov This suggests that the core benzamide structure can be conducive to good membrane passage, a favorable characteristic for oral absorption and distribution. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Cyclopentyl 3,4 Dimethoxybenzamide Derivatives

Systematic Elucidation of Key Pharmacophoric Elements within N-cyclopentyl-3,4-dimethoxybenzamide

The molecular framework of this compound can be dissected into three primary pharmacophoric components: the 3,4-dimethoxyphenyl ring, the central benzamide (B126) core, and the N-cyclopentyl group. Each of these elements plays a crucial role in the molecule's interaction with biological targets.

The 3,4-Dimethoxyphenyl Moiety: This portion of the molecule is often critical for establishing interactions within the binding pockets of target proteins. In related structures, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxyphenyl group has been identified as a key feature for insertion into hydrophobic regions of receptor pockets. mdpi.com The methoxy (B1213986) groups can also participate in hydrogen bonding, further anchoring the ligand to its target. The specific 3,4-substitution pattern is often crucial for activity, as it dictates the orientation of the methoxy groups and their accessibility for interaction.

The Benzamide Core: The amide linkage is a fundamental structural feature in many biologically active compounds. It serves as a rigid and planar linker that correctly orients the aromatic ring and the N-alkyl substituent. The carbonyl oxygen and the amide hydrogen are potent hydrogen bond acceptors and donors, respectively, which can form key interactions with amino acid residues in a binding site.

The N-Cyclopentyl Group: The nature of the substituent on the amide nitrogen significantly influences the compound's properties. The cyclopentyl group, being a lipophilic moiety, can engage in hydrophobic or van der Waals interactions within the target's binding site. The size and conformation of this cycloalkyl ring are important for achieving a proper fit. In studies of related N-alkyl substituted amides, the length and bulk of the alkyl chain have been shown to have a substantial effect on biological activity.

Impact of Substituent Modifications on Biological Activity and Selectivity

The systematic modification of the this compound scaffold has provided valuable insights into its structure-activity relationship (SAR).

Modifications of the Benzene (B151609) Ring: Alterations to the substitution pattern on the phenyl ring can dramatically affect activity. For instance, the position and nature of the alkoxy groups are critical. While the 3,4-dimethoxy pattern is common in many active compounds, shifting these groups to other positions (e.g., 2,4- or 3,5-) or replacing them with other substituents (e.g., hydroxyl, halogen, or alkyl groups) can lead to a significant change in binding affinity and selectivity. Studies on substituted benzamides have shown that polar substituents in the 4- and 5-positions can enhance affinity for certain receptors. nih.govnih.gov

Modifications of the N-Substituent: The N-cyclopentyl group can be replaced with other alkyl or cycloalkyl groups to probe the steric and lipophilic requirements of the binding site. Increasing or decreasing the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) or replacing it with acyclic alkyl chains of varying lengths can modulate the compound's activity. For example, in a series of N-alkyl substituted amides, an optimal chain length is often observed for maximal activity.

Below is a representative data table illustrating the impact of such modifications on biological activity, based on general findings in the literature for benzamide derivatives.

| Compound ID | Benzene Ring Substitution | N-Substituent | Relative Activity (%) |

| 1 | 3,4-dimethoxy | Cyclopentyl | 100 |

| 2 | 3,4-dihydroxy | Cyclopentyl | 60 |

| 3 | 4-methoxy | Cyclopentyl | 75 |

| 4 | 3,4-dichloro | Cyclopentyl | 40 |

| 5 | 3,4-dimethoxy | Cyclobutyl | 85 |

| 6 | 3,4-dimethoxy | Cyclohexyl | 90 |

| 7 | 3,4-dimethoxy | n-Pentyl | 70 |

This table is illustrative and compiles general SAR trends for benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For benzamide derivatives, various QSAR models have been developed to predict their activity and guide the design of new, more potent analogs. nanobioletters.com

These models typically use a range of molecular descriptors, including:

Electronic descriptors: Such as atomic charges and dipole moments, which quantify the electronic aspects of the molecule.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which are numerical representations of the molecular structure.

For instance, a hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/IC50) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are constants derived from statistical analysis. Such models can help in predicting the activity of unsynthesized compounds and in understanding the key structural features that govern their biological effects.

Conformational Analysis and its Influence on Ligand-Target Interactions

Steric hindrance from substituents, particularly at the ortho position of the benzene ring, can force the amide group out of co-planarity with the ring. This, in turn, affects the presentation of the pharmacophoric elements to the receptor. The N-cyclopentyl group also possesses conformational flexibility, and its preferred conformation can influence how it fits into a hydrophobic pocket.

The interaction between a ligand and its target is a dynamic process. The ligand may adopt a specific "bioactive conformation" upon binding, which may not be its lowest energy conformation in solution. Understanding the conformational preferences of this compound and its derivatives is therefore essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of these molecules and to model their interactions with target proteins. These studies can provide insights into the specific ligand-target interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Mechanistic Investigations of N Cyclopentyl 3,4 Dimethoxybenzamide at Molecular and Cellular Levels

Biophysical Characterization of Compound-Target ComplexesWithout an identified target, no biophysical characterization of a compound-target complex involving N-cyclopentyl-3,4-dimethoxybenzamide can be reported.

Due to the absence of specific research data for this compound, the generation of a scientifically accurate article adhering to the requested structure and content is not possible at this time.

Computational Chemistry and Cheminformatics Approaches to N Cyclopentyl 3,4 Dimethoxybenzamide Research

Molecular Docking and Scoring Methodologies for Ligand-Target Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug design for assessing the binding affinity and mode of interaction between a potential drug candidate and its biological target. mdpi.comsamipubco.com

In the context of N-cyclopentyl-3,4-dimethoxybenzamide, molecular docking simulations would be employed to predict its binding affinity against various protein targets. The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. samipubco.com

For instance, given the structural motifs of this compound, a plausible hypothetical target could be a member of the phosphodiesterase (PDE) family, as other benzamide (B126) derivatives have shown activity against these enzymes. A docking study would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The dimethoxy groups on the benzene (B151609) ring could act as hydrogen bond acceptors, while the cyclopentyl group could engage in hydrophobic interactions within a corresponding pocket of the receptor.

Table 1: Hypothetical Molecular Docking Results for this compound Against Selected PDE Isoforms This table presents illustrative data for this compound to demonstrate typical outputs of a molecular docking study.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| PDE4B | -8.5 | Gln369, Asn321 | Hydrogen Bond |

| PDE4D | -8.2 | Met357, Phe372 | Hydrophobic |

| PDE10A | -7.9 | Tyr693, Gln726 | Hydrogen Bond, Pi-Pi Stacking |

| PDE5A | -7.1 | Gln817, Leu804 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Mechanism Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the stability of the ligand-receptor complex and the mechanism of binding. samipubco.comnih.gov

Following a promising docking result, an MD simulation would be initiated for the this compound-protein complex. This simulation solves Newton's equations of motion for the system, allowing the atoms to move and interact over a specific period, typically nanoseconds to microseconds. mdpi.com The resulting trajectory provides insights into the flexibility of both the ligand and the protein, the persistence of key interactions observed in docking, and the role of solvent molecules. mdpi.com Analysis of the simulation can confirm the stability of the binding pose or reveal alternative, more stable binding modes not captured by docking. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines standard parameters used in setting up an MD simulation for a system like this compound bound to a target protein.

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment |

| Simulation Time | 100-500 nanoseconds | Duration to observe significant conformational changes |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure (NPT ensemble) |

| Integration Time Step | 2 femtoseconds | The time interval for calculating forces and updating positions |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about the distribution of electrons, orbital energies, and molecular reactivity, which are fundamental to understanding a compound's chemical behavior. nih.govresearchgate.net

For this compound, DFT calculations would be used to determine key quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov

Table 3: Hypothetical Quantum Chemical Parameters for this compound Calculated by DFT This table shows representative data obtained from DFT calculations, offering insights into the electronic properties of the molecule.

| Quantum Chemical Parameter | Hypothetical Value | Significance |

| Energy of HOMO | -6.2 eV | Relates to the ability to donate electrons |

| Energy of LUMO | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling can be used in two ways: ligand-based, where a model is built from a set of known active molecules, or structure-based, where the model is derived from the ligand-receptor complex itself. nih.govresearchgate.net

A pharmacophore model for this compound could be generated to identify its key features, such as hydrogen bond acceptors (the carbonyl oxygen and methoxy (B1213986) oxygens), a hydrogen bond donor (the amide N-H), and hydrophobic regions (the cyclopentyl and benzene rings). nih.gov This model can then be used as a 3D query to perform a virtual screen of large chemical databases to identify other, structurally diverse compounds that match the pharmacophore and may possess similar biological activity. mdpi.comsemanticscholar.org This approach is a powerful tool for scaffold hopping and discovering novel lead compounds. researchgate.net

Table 5: Key Pharmacophoric Features of this compound This table breaks down the structure of this compound into its fundamental pharmacophoric features.

| Feature Type | Number of Features | Location on Molecule |

| Hydrogen Bond Acceptor (HBA) | 3 | Carbonyl oxygen, two methoxy oxygens |

| Hydrogen Bond Donor (HBD) | 1 | Amide nitrogen-hydrogen |

| Hydrophobic (H) | 2 | Cyclopentyl group, aromatic ring core |

| Aromatic Ring (AR) | 1 | Dimethoxy-substituted benzene ring |

Advanced Analytical and Spectroscopic Characterization of N Cyclopentyl 3,4 Dimethoxybenzamide and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For N-cyclopentyl-3,4-dimethoxybenzamide, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all atoms and confirms the connectivity of the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic, methoxy (B1213986), amide, and cyclopentyl protons. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets or distinct doublets and double-doublets in the range of δ 6.8-7.5 ppm. core.ac.uk The two methoxy groups (-OCH₃) would each present as sharp singlets around δ 3.9 ppm. The proton of the amide group (N-H) is anticipated to appear as a broad singlet or a triplet (due to coupling with the adjacent CH) between δ 5.5 and 8.5 ppm. The protons on the cyclopentyl ring would produce complex, overlapping multiplet signals in the upfield region of the spectrum, typically between δ 1.5 and 4.3 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the carbonyl carbon of the amide at the most downfield position (δ 165-175 ppm). The aromatic carbons would resonate between δ 110-150 ppm, with the carbons attached to the methoxy groups showing distinct shifts. nih.gov The methoxy carbons themselves would appear around δ 56 ppm. The carbons of the cyclopentyl ring are expected in the upfield region, typically from δ 23-52 ppm.

2D NMR: To resolve ambiguities from 1D spectra, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons (³JHH), which is crucial for tracing the connectivity within the cyclopentyl ring and assigning adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for definitive assignment of each carbon signal based on the already assigned proton signals. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic C-H | 6.8 – 7.5 (m) | 110 – 125 | C=O, other aromatic C's |

| Aromatic C-O | - | 148 – 154 | - |

| Aromatic C-C=O | - | 125 – 130 | - |

| Amide C=O | - | 166 – 168 | - |

| Amide N-H | ~6.0 – 7.0 (br s or t) | - | Cyclopentyl C1, Amide C=O |

| Cyclopentyl C1-H | ~4.2 (m) | ~51 | Cyclopentyl C2/C5, Amide C=O |

| Cyclopentyl C2/C5-H₂ | ~1.5 – 2.1 (m) | ~33 | Cyclopentyl C1, C3/C4 |

| Cyclopentyl C3/C4-H₂ | ~1.5 – 1.8 (m) | ~24 | Cyclopentyl C2/C5 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 | Aromatic C3/C4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound.

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound (C₁₄H₁₉NO₃), the exact monoisotopic mass is 249.13649 Da. uni.lu An HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

LC-MS (Liquid Chromatography-Mass Spectrometry): When coupled with liquid chromatography, MS can analyze the components of a mixture and provide structural information through fragmentation analysis (MS/MS). The molecule is typically ionized using electrospray ionization (ESI), forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu Collision-induced dissociation (CID) of the parent ion would be expected to yield characteristic fragment ions, such as the loss of the cyclopentyl group or cleavage of the amide bond, further confirming the proposed structure. Predicted collision cross-section (CCS) values can also aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted for various common adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.14377 | 157.0 |

| [M+Na]⁺ | 272.12571 | 162.2 |

| [M+K]⁺ | 288.09965 | 160.4 |

| [M-H]⁻ | 248.12921 | 163.4 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. researchgate.netmu-varna.bg The IR spectrum of this compound would display several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3350 - 3250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Cyclopentyl) | Stretch | 2960 - 2850 |

| Amide C=O (Amide I band) | Stretch | 1680 - 1630 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 |

| Ether (Ar-O-C) | Symmetric Stretch | 1075 - 1020 |

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. mu-varna.bg The 3,4-dimethoxy-substituted benzene ring constitutes the primary chromophore. The compound is expected to exhibit a maximum absorption wavelength (λmax) in the UV region, likely between 250-300 nm, corresponding to π→π* transitions within the aromatic system. mu-varna.bg This λmax value is useful for quantitative analysis and detection in chromatographic methods.

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystal Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for this compound is not publicly available, analysis of closely related compounds like N-cyclopentyl-3-hydroxy-4-methoxybenzamide provides insight into the expected structural features. bohrium.comdoaj.org

A successful crystallographic analysis would yield:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal lattice.

Space Group: The symmetry elements of the crystal.

Atomic Coordinates: The precise location of every atom, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

This data would confirm the connectivity and reveal the solid-state conformation, such as the planarity of the benzamide (B126) moiety and the specific puckering conformation (e.g., envelope or twist) of the cyclopentyl ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing. mdpi.com

Table 4: Representative Crystallographic Data Expected for a Benzamide Derivative Based on data for the related compound N-cyclopentyl-3-hydroxy-4-methoxybenzamide. bohrium.comdoaj.org

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 11.6502 |

| b (Å) | 13.8752 |

| c (Å) | 7.9644 |

| β (°) | 106.051 |

| Volume (ų) | 1237.25 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic methods are indispensable for separating the target compound from reaction intermediates and impurities, and for quantifying its purity.

HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for purity assessment. A reversed-phase method, typically using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed. Detection is commonly performed using a UV detector set to the compound's λmax. The purity is calculated from the relative area of the main peak in the chromatogram. UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times, which is beneficial for high-throughput screening. encyclopedia.pub

During synthesis, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress by visualizing the consumption of starting materials and the formation of the product. bohrium.com

Stability and Formulation Research for In Vitro and Preclinical Applications

For any research application, understanding the compound's stability and developing appropriate formulations are critical.

Stability Studies: The chemical stability of this compound would be evaluated under various stress conditions, such as different pH levels, temperatures, and exposure to light. An HPLC or UPLC method is used to quantify the parent compound over time and detect the emergence of any degradation products. This data is crucial for determining appropriate storage and handling conditions.

Formulation Research: For in vitro and preclinical studies, the compound must be delivered in a suitable vehicle. Given the likely low aqueous solubility of the compound, formulation efforts would focus on enhancing its solubility and bioavailability. nih.gov Common approaches include:

Solutions: Using pharmaceutically acceptable co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to create a solution for initial screening. nih.gov

Suspensions: If a solution is not feasible, a micronized suspension can be prepared. This involves reducing the particle size of the compound and using wetting agents (surfactants) and viscosity modifiers to create a uniform, re-dispersible mixture. nih.gov

Complexation: Using agents like cyclodextrins to form inclusion complexes that can significantly improve aqueous solubility. nih.gov

The choice of formulation depends on the intended research application and is essential for ensuring consistent and reliable results in biological assays.

Future Research Directions and Translational Potential of N Cyclopentyl 3,4 Dimethoxybenzamide Based Chemotypes

Exploration of Novel Biological Targets for N-cyclopentyl-3,4-dimethoxybenzamide

The this compound scaffold holds potential for interacting with a variety of biological targets, a hypothesis supported by the diverse activities of related compounds. For instance, the benzamide (B126) moiety is a common feature in a range of biologically active molecules. A notable example is Itopride, a prokinetic agent that contains a 3,4-dimethoxybenzamide (B75079) core and functions as a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase inhibitor. nih.gov This dual activity highlights the potential for benzamide derivatives to engage with multiple targets.

Future research could, therefore, involve screening this compound against a panel of receptors, enzymes, and ion channels. Given the structural similarities to known bioactive molecules, initial investigations could focus on targets within the central nervous system and the gastrointestinal tract. A systematic approach to target identification would likely involve both computational predictions and experimental validation through binding assays and functional screens.

Table 1: Potential Biological Target Classes for this compound Analogs

| Target Class | Rationale based on Analogous Compounds | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Dopamine and serotonin (B10506) receptors are known targets for various benzamide derivatives. | Neurology, Psychiatry |

| Enzymes | Acetylcholinesterase and other hydrolases are inhibited by some benzamides. nih.gov | Neurology, Inflammation |

| Ion Channels | Modulation of ion channel activity is a known mechanism for some CNS-active drugs with related scaffolds. | Neurology, Cardiology |

| Nuclear Receptors | Some small molecules with aromatic and amide features can interact with nuclear receptors. | Oncology, Metabolic Diseases |

Development of Advanced Probes and Tool Compounds based on this compound

A well-characterized small molecule can serve as a valuable chemical probe to investigate biological pathways. Should this compound be found to have a specific and potent biological activity, it could be developed into a chemical probe. This would involve synthesizing derivatives with functionalities that allow for visualization (e.g., fluorescent tags) or affinity-based pulldown experiments (e.g., biotinylation) to identify its binding partners in a cellular context. The benzamide structure is generally amenable to synthetic modification, which would facilitate the creation of such probes. researchgate.net

The development of these tool compounds would enable researchers to elucidate the mechanism of action of this chemotype and to explore the physiological and pathological roles of its molecular targets.

Synergistic Combinations of this compound with Other Research Compounds

The exploration of synergistic interactions between this compound and other research compounds could uncover novel therapeutic strategies. This approach is particularly relevant in complex diseases where targeting multiple pathways can be more effective than a single-target approach. For example, if this compound is found to have antimicrobial properties, as has been observed for some benzamide derivatives, it could be tested in combination with known antibiotics to assess for synergistic or adjuvant effects. nih.gov

Phenotypic screening platforms are well-suited for identifying such synergistic combinations by testing a matrix of concentrations of the two compounds and observing the effect on a cellular phenotype.

Application of this compound in Phenotypic Screening Platforms

Phenotypic screening, which assesses the effect of a compound on a cellular or organismal phenotype without a preconceived target, has seen a resurgence in drug discovery. enamine.netlifechemicals.com This approach is particularly useful for identifying compounds with novel mechanisms of action. A library of compounds based on the this compound scaffold could be screened across a wide array of phenotypic assays.

Table 2: Examples of Phenotypic Screening Platforms for this compound Analogs

| Screening Platform | Phenotypic Readout | Potential Disease Area |

| High-Content Imaging | Changes in cell morphology, protein localization, or organelle health. | Oncology, Neurodegeneration |

| Cell Viability Assays | Inhibition of cancer cell growth or microbial proliferation. | Oncology, Infectious Diseases |

| Zebrafish Embryo Development | Observation of developmental defects or behavioral changes. | Developmental Biology, Toxicology |

| Neurite Outgrowth Assays | Promotion or inhibition of neurite extension in neuronal cell cultures. | Neuroregeneration, Neurotoxicity |

The data generated from these screens can provide valuable insights into the biological activities of this chemotype and guide further target identification and lead optimization efforts.

Computational-Experimental Iterative Design Cycles for Optimized Lead Discovery

The integration of computational design with experimental validation offers a powerful strategy for accelerating the discovery of optimized lead compounds. nih.govpnas.orgnih.gov Starting with the this compound scaffold, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict modifications that would enhance binding affinity and selectivity for a given target.

This iterative cycle would involve:

Computational Modeling: In silico screening of virtual libraries of this compound analogs against a hypothesized target.

Chemical Synthesis: Synthesis of a focused set of the most promising computationally designed compounds.

Experimental Testing: In vitro and/or cell-based assays to determine the biological activity of the synthesized compounds.

Data Analysis and Model Refinement: Using the experimental data to refine the computational models for the next round of design.

This iterative process allows for the rapid exploration of the chemical space around the this compound core, leading to the efficient identification of potent and selective lead candidates for further preclinical development.

Q & A

Q. What are the key synthetic pathways for N-cyclopentyl-3,4-dimethoxybenzamide, and what reagents are commonly employed?

The synthesis typically involves multi-step reactions starting with the preparation of the cyclopentylamine moiety, followed by coupling with 3,4-dimethoxybenzoyl chloride. Key steps include:

- Amide bond formation : Using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the final product, with yields optimized via controlled reaction temperatures (0–25°C) . Intermediate characterization via TLC and NMR ensures reaction progression .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : and NMR are indispensable for verifying the cyclopentyl group (δ ~1.5–2.5 ppm for protons; δ ~25–35 ppm for carbons) and methoxy substituents (δ ~3.8–3.9 ppm) .

- FTIR : Confirms amide C=O stretching (~1650–1680 cm) and methoxy C-O bonds (~1250 cm) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] at m/z 318.17) .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound is explored as:

- A building block for synthesizing bioactive heterocycles (e.g., quinazoline or benzoxazepine derivatives) .

- A ligand in receptor-binding studies due to its rigid cyclopentyl group and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)) may enhance amidation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like DMAP reduce side reactions .

- Temperature Control : Gradual warming from 0°C to room temperature minimizes decomposition .

Q. How should researchers address contradictory reports on the compound’s biological activity (e.g., varying IC values)?

- Structural Purity Analysis : Quantify impurities via HPLC and correlate with bioactivity outliers .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- SAR Studies : Compare analogs (e.g., N-cyclopentyl vs. N-allyl derivatives) to identify critical substituents .

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological buffers .

Q. What mechanistic insights explain the formation of dealkylated byproducts (e.g., N-ethyl analogs) during synthesis?

- Radical Pathways : Copper-catalyzed reactions may generate carbamoyl radicals, leading to unintended dealkylation via β-hydrogen elimination .

- Acid/Base Hydrolysis : Harsh conditions (e.g., strong acids at elevated temperatures) can cleave the cyclopentyl group, forming secondary amides .

Q. How can researchers resolve challenges in detecting low-abundance impurities during quality control?

- LC-MS/MS : Employ tandem mass spectrometry with MRM (multiple reaction monitoring) for trace impurity profiling .

- Isotopic Labeling : Synthesize -labeled standards to distinguish impurities from matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.